molecular formula C13H19N3O2 B13250458 N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide

Cat. No.: B13250458
M. Wt: 249.31 g/mol
InChI Key: FRFAQGRFBIBAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of pyridine and piperidine, which are both significant in the field of medicinal chemistry. This compound is primarily used for research purposes and is not intended for human or veterinary use .

Preparation Methods

The synthesis of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 6-chloronicotinic acid with piperidine to form 6-(piperidin-4-yloxy)nicotinic acid. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the potential hazards associated with the chemicals involved .

Chemical Reactions Analysis

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethyl-6-piperidin-4-yloxypyridine-3-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3

InChI Key

FRFAQGRFBIBAJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2

Origin of Product

United States

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